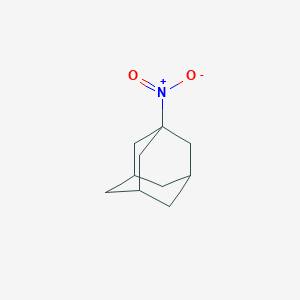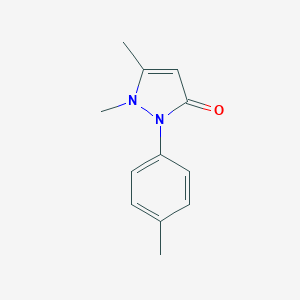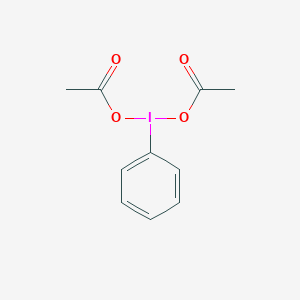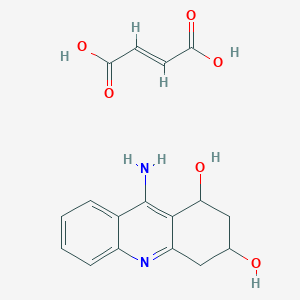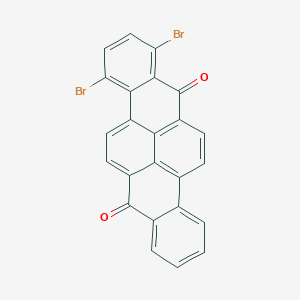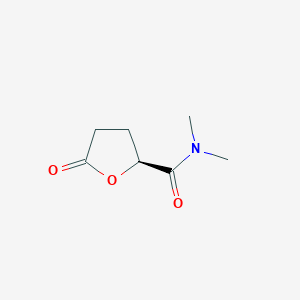
(2S)-N,N-Dimethyl-5-oxooxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N,N-Dimethyl-5-oxooxolane-2-carboxamide, commonly known as DOOC, is a chemical compound that has been extensively studied for its biochemical and physiological properties. It is a cyclic amide that belongs to the oxolane class of compounds. DOOC has been found to have several applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of DOOC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. DOOC has also been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins.
Biochemische Und Physiologische Effekte
DOOC has been found to have several biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. DOOC has also been found to have analgesic properties, reducing pain sensitivity in animal models of pain. Additionally, DOOC has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DOOC has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, DOOC has been extensively studied, and its pharmacological properties are well characterized. However, DOOC also has several limitations. Its mechanism of action is not fully understood, and its effects on human subjects are not well characterized.
Zukünftige Richtungen
There are several future directions for research on DOOC. One area of research is the development of DOOC derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DOOC in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of DOOC and its effects on human subjects.
Synthesemethoden
The synthesis of DOOC involves the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione with N,N-dimethylamine in the presence of a base catalyst. The reaction yields DOOC as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DOOC has been extensively studied for its potential use as a pharmacological agent. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. DOOC has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
146917-05-7 |
|---|---|
Produktname |
(2S)-N,N-Dimethyl-5-oxooxolane-2-carboxamide |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(2S)-N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
FXIQOWGSQOLZSR-YFKPBYRVSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@@H]1CCC(=O)O1 |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
Kanonische SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
Synonyme |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



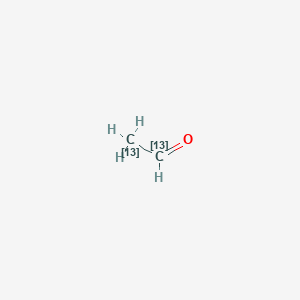
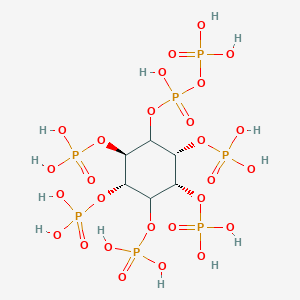
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
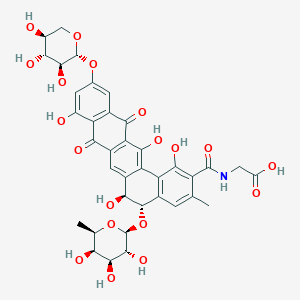
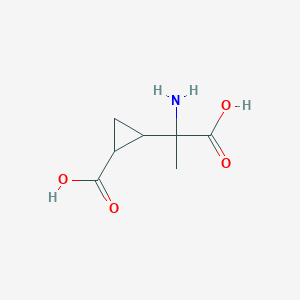
![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)
